1-(2-Amino-4-(benzyloxy)-5-methoxyphenyl)ethanone
Overview
Description
1-(2-Amino-4-(benzyloxy)-5-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C16H17NO3 and its molecular weight is 271.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : A key area of research involves the synthesis of novel compounds. For example, Kwiecień and Szychowska (2006) synthesized novel 1-(2-alkylbenzofuran-3-yl)-2-(4-methoxyphenyl)ethanones, demonstrating the potential for creating diverse compounds with varying functional groups, which could be derived from 1-(2-Amino-4-(benzyloxy)-5-methoxyphenyl)ethanone (Kwiecień & Szychowska, 2006).
Structural Characterization : The detailed study of molecular structures, such as the work by Kesternich et al. (2010) on 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, is crucial for understanding the properties and potential applications of these compounds. This research contributes to a deeper understanding of molecular interactions and conformations (Kesternich et al., 2010).
Applications in Organic Synthesis
Electrochemical Synthesis : Largeron and Fleury (1998) explored the electrochemical synthesis of novel 8-amino-1,4-benzoxazine derivatives using (3,4-dihydroxy-2-methoxyphenyl)(phenyl)methanone as a starting material. This highlights the potential of using similar compounds in electrochemical processes for synthesizing bioactive molecules (Largeron & Fleury, 1998).
Antimicrobial Activity : The synthesis of Schiff bases using related compounds and their antimicrobial activity was studied by Puthran et al. (2019). This indicates the potential use of this compound derivatives in developing antimicrobial agents (Puthran et al., 2019).
Anti-inflammatory Applications : Labanauskas et al. (2004) synthesized 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives, showing significant anti-inflammatory activity. This suggests that derivatives of this compound could be explored for their potential in anti-inflammatory treatments (Labanauskas et al., 2004).
Pyrolysis and Stability Studies
- Pyrolysis Products Identification : Research by Texter et al. (2018) on the pyrolysis products of related compounds like 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride underscores the importance of understanding the thermal stability and degradation products of such chemicals, which is vital for safety and environmental considerations (Texter et al., 2018).
Properties
IUPAC Name |
1-(2-amino-5-methoxy-4-phenylmethoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-11(18)13-8-15(19-2)16(9-14(13)17)20-10-12-6-4-3-5-7-12/h3-9H,10,17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOYPGHNQKAPBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1N)OCC2=CC=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627445 | |
Record name | 1-[2-Amino-4-(benzyloxy)-5-methoxyphenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70627445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75665-73-5 | |
Record name | 1-[2-Amino-4-(benzyloxy)-5-methoxyphenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70627445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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